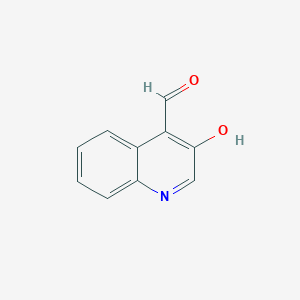

3-Hydroxy-quinoline-4-carbaldehyde

Description

Properties

Molecular Formula |

C10H7NO2 |

|---|---|

Molecular Weight |

173.17 g/mol |

IUPAC Name |

3-hydroxyquinoline-4-carbaldehyde |

InChI |

InChI=1S/C10H7NO2/c12-6-8-7-3-1-2-4-9(7)11-5-10(8)13/h1-6,13H |

InChI Key |

ZKYMZNOYFMCXFO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)O)C=O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

3-Hydroxy-quinoline-4-carbaldehyde has been extensively studied for its potential as a pharmaceutical agent. It serves as a precursor in the synthesis of various bioactive compounds, particularly those targeting bacterial infections and cancer therapies.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit selective cytotoxicity towards resistant cancer cell lines. For instance, certain synthesized derivatives showed enhanced activity against doxorubicin-resistant colon adenocarcinoma cells compared to standard treatments, highlighting their potential in overcoming drug resistance in cancer therapy .

| Compound | Activity | Target Cell Line | Reference |

|---|---|---|---|

| Benzylidene derivative | Cytotoxic | Doxorubicin-resistant colon adenocarcinoma | |

| 3-Hydroxyquinoline derivatives | Antimicrobial | Various bacterial strains |

Antimicrobial Applications

The compound has shown promising antimicrobial properties, making it a candidate for developing new antibiotics. Studies have demonstrated its effectiveness against various resistant bacterial strains.

Case Study: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of synthesized quinoline derivatives, several compounds derived from this compound displayed significant inhibition against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were notably low, indicating strong antibacterial potential .

| Derivative | MIC (µg/ml) | Bacterial Strain | Reference |

|---|---|---|---|

| Compound 6d | 6.25 | Mycobacterium smegmatis | |

| Compound 9c | 12.5 | Pseudomonas aeruginosa |

Analytical Chemistry

This compound is utilized as a reagent in analytical methods, particularly in spectrophotometry for detecting metal ions in environmental samples.

Application Example: Metal Ion Detection

The compound's ability to form complexes with metal ions allows it to be used effectively in assays for environmental monitoring. Its application in detecting contaminants enhances the reliability of quality control processes in various industries .

Material Science

In material science, this compound contributes to the development of advanced materials, including polymers and coatings.

Application Example: Polymer Modification

Research has indicated that incorporating quinoline derivatives into polymer matrices can significantly enhance their mechanical and thermal properties, making them suitable for various industrial applications .

Food Safety Testing

The compound is also applied in food safety testing, where it is used to detect contaminants and ensure the safety of food products.

Application Example: Quality Control

Utilizing assays based on this compound allows food industries to maintain high standards of safety and quality control by reliably identifying harmful substances .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Quinoline Carbaldehydes

a. 7-Chloroquinoline-4-carbaldehyde

- Structure : Chlorine substituent at position 7, formyl at position 3.

- Synthesis: Prepared via chlorination of quinoline precursors followed by formylation.

- Applications : Intermediate in antibacterial agents (e.g., gatifloxacin derivatives) .

- Key Difference: The chlorine atom enhances lipophilicity and electron-withdrawing effects compared to the hydroxyl group in 3-hydroxyquinoline-4-carbaldehyde.

b. 4-Chloro-2-(p-tolyl)quinoline-1(2H)-carbaldehyde

- Structure : Chlorine at position 4, p-tolyl group at position 2, formyl at position 1.

- Safety : Classified as H302 (oral toxicity), H315 (skin irritation), and H335 (respiratory irritation) .

- Key Difference : The p-tolyl group introduces steric bulk, altering reactivity compared to the hydroxylated analog.

c. 2-Chloro-6-substituted Quinoline-3-carbaldehydes

- Structure : Chlorine at position 2, variable substituents at position 6, formyl at position 3.

- Synthesis : Meth-Cohn reaction using Vilsmeier-Haack conditions for formylation .

- Key Difference : Positional isomerism (formyl at 3 vs. 4) significantly affects electronic properties and binding interactions.

Heterocyclic Carbaldehydes Beyond Quinoline

a. 1H-Indole-4-carbaldehyde

- Structure : Formyl group at position 4 of an indole ring.

- Properties : Molecular weight 145.16 g/mol, logP 1.62 (XLogP3), high GI absorption .

- Applications : Precursor for pharmaceuticals and agrochemicals.

- Key Difference: Indole’s bicyclic structure differs from quinoline, impacting π-π stacking and solubility.

b. 1,3-Diarylpyrazole-4-carbaldehydes

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |

|---|---|---|---|---|

| 3-Hydroxy-quinoline-4-carbaldehyde | C₁₀H₇NO₂ | 173.17 | Not reported | -OH, -CHO |

| 7-Chloroquinoline-4-carbaldehyde | C₁₀H₆ClNO | 191.62 | Not reported | -Cl, -CHO |

| 1H-Indole-4-carbaldehyde | C₉H₇NO | 145.16 | Not reported | -CHO |

| 4k (Aminoquinoline derivative) | C₂₂H₁₈ClN₂O | 367.85 | 223–225 | -NH₂, -Cl, -OCH₃ |

Preparation Methods

Reaction Design and Mechanism

The Wittig-olefination–Claisen rearrangement sequence, initially reported for 3-methylquinoline-4-carbaldehyde synthesis, provides a foundational framework for 3-hydroxyquinoline-4-carbaldehyde production. By modifying the starting o-nitrobenzaldehyde substrate to incorporate a methoxy group at position 3, this method enables subsequent demethylation to yield the target hydroxyl moiety.

Synthetic Pathway :

-

Wittig Olefination :

-

Claisen Rearrangement :

-

Cyclization and Nitro Reduction :

-

The ketone undergoes cyclization in acidic media (e.g., HCl/EtOH) to form 3-methoxyquinoline-4-carbaldehyde.

-

Catalytic hydrogenation (H₂, Pd/C) reduces the nitro group to amine, followed by diazotization and hydrolysis to yield 3-hydroxyquinoline-4-carbaldehyde.

-

Overall Yield : 48–52% after demethylation (BBr₃ in DCM, −78°C to room temperature).

-

Table 1: Optimization of Demethylation Conditions

| Demethylation Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| BBr₃ | −78 → 25 | 4 | 92 |

| HI (aq.) | 110 | 12 | 78 |

| AlCl₃/NaI | 80 | 6 | 85 |

Decarboxylation-Oxidation Strategy

Starting Material: 3-Hydroxyquinoline-4-carboxylic Acid

The decarboxylation of 3-hydroxyquinoline-4-carboxylic acid, accessible via Pfitzinger reactions, offers a two-step route to the aldehyde:

-

Thermal Decarboxylation :

-

Heating the carboxylic acid in nitrobenzene (180°C, 3 h) produces 3-hydroxyquinaldine (3-hydroxy-2-methylquinoline).

-

Yield : 90–95%.

-

-

Oxidation of Methyl to Aldehyde :

Table 2: Oxidant Performance for Methyl → Aldehyde Conversion

| Oxidant | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| MnO₂ | Acetic acid | 120 | 75 |

| SeO₂ | Dioxane | 80 | 80 |

| CrO₃/H₂SO₄ | H₂O | 100 | 65 |

Catalytic Oxidation of 3-Hydroxyquinoline Methanol

Alcohol to Aldehyde Conversion

3-Hydroxyquinoline-4-methanol, synthesized via Grignard addition to 4-cyanoquinoline, undergoes catalytic oxidation:

-

Conditions : 0°C, 2 h, dichloromethane/water biphasic system.

Mechanistic Insight :

The TEMPO-mediated oxidation proceeds via a radical pathway, selectively converting primary alcohols to aldehydes without further oxidation to carboxylic acids.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency and Scalability

| Method | Steps | Overall Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Wittig-Claisen-Demethylation | 4 | 48–52 | Moderate | High |

| Decarboxylation-Oxidation | 2 | 60–65 | High | Moderate |

| Catalytic Oxidation of Methanol | 3 | 70–75 | High | Low |

-

Wittig-Claisen : Preferred for regioselectivity but requires toxic reagents (BBr₃).

-

Decarboxylation-Oxidation : Scalable but limited by overoxidation risks.

-

Catalytic Oxidation : Highest yield but dependent on costly TEMPO catalysts.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.